molecular formula C12H14N2OS B13009786 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B13009786
M. Wt: 234.32 g/mol
InChI Key: JPKHBZBSIAYQLR-UHFFFAOYSA-N
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Description

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, an isopropyl group at position 6, and an ethanone moiety at position 2.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

1-(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C12H14N2OS/c1-6(2)9-5-4-8-10(13)11(7(3)15)16-12(8)14-9/h4-6H,13H2,1-3H3

InChI Key

JPKHBZBSIAYQLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone typically involves the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of UCH-L1, it may interfere with the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The target compound’s structural analogs differ primarily in substituents at positions 3, 6, and 2 of the thieno[2,3-b]pyridine core. Key examples include:

Compound 6a (1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone)
  • Substituents: Position 6: 5-Bromobenzofuran-2-yl (bulky aromatic group). Position 3: Amino (-NH₂). Position 2: Ethanone (-COCH₃).
  • Synthesis: Cyclization of precursor 5a in ethanol with piperidine yields 84% product .
  • Physical Properties : Melting point = 279–281°C .
  • Comparison : The 5-bromobenzofuran substituent introduces steric bulk and aromaticity, likely contributing to a higher melting point compared to the isopropyl group in the target compound.
Trifluoroethanone Derivative (1-[3-amino-4-(3-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone)
  • Substituents: Position 6: Phenyl. Position 4: 3-Methoxyphenyl. Position 2: Trifluoroethanone (-COCF₃).
  • Molecular Formula : C₂₂H₁₅F₃N₂O₂S.
  • Molecular Weight : 428.43 g/mol .
Adamantyl Derivative (1-Adamantyl[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]methanone)
  • Substituents :
    • Position 6: Methyl.
    • Position 4: Methoxymethyl.
    • Position 2: Adamantyl carbonyl.
  • Molecular Formula : C₂₁H₂₆N₂O₂S .
  • Comparison : The adamantyl group introduces significant steric hindrance, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Physical and Electronic Properties

Compound Name Substituent at Position 6 Substituent at Position 2 Melting Point (°C) Molecular Weight (g/mol) Key Feature(s)
Target Compound Isopropyl Ethanone Not Reported ~265 (estimated)* Moderate steric bulk
Compound 6a 5-Bromobenzofuran-2-yl Ethanone 279–281 377.23 (C₁₅H₁₀BrN₂O₂S) High aromaticity, bulky substituent
Trifluoroethanone Derivative Phenyl Trifluoroethanone Not Reported 428.43 Enhanced electron-withdrawing effects
Adamantyl Derivative Methyl Adamantyl carbonyl Not Reported 370.51 Extreme steric hindrance

*Estimated based on structural similarity.

Implications of Substituent Modifications

  • Electron-Donating vs. Withdrawing Groups: Ethanone (-COCH₃) vs.
  • Steric Effects :
    • Isopropyl vs. adamantyl: Adamantyl’s bulk may reduce enzymatic degradation but lower solubility .
  • Aromatic vs. Aliphatic Substituents :
    • 5-Bromobenzofuran-2-yl (aromatic) vs. isopropyl (aliphatic): Aromatic groups enhance π-π stacking interactions, relevant in drug-receptor binding .

Biological Activity

1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound notable for its thieno[2,3-b]pyridine core structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group at the 3-position and an isopropyl substituent at the 6-position, contributing to its pharmacological properties. Understanding its biological activity is essential for potential therapeutic applications.

  • Molecular Formula : C11H12N2OS
  • Molecular Weight : Approximately 250.32 g/mol
  • Structure : The compound's structure allows for interactions with various biological targets, enhancing its potential efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific findings from various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds related to thieno[2,3-b]pyridines. For instance:

CompoundActivityReference
1-(3-Amino-thieno[2,3-b]pyridin-2-yl)ethanoneAntimicrobial
1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanoneAnticancer
1-(4-Amino-thieno[2,3-b]pyridin-5-yl)ethanoneNeuroprotective

The presence of the amino and isopropyl groups appears to enhance the compound's solubility and bioavailability, making it a promising candidate for further development in antimicrobial therapies.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines by activating procaspase-3, a critical step in the apoptotic pathway.

A case study highlighted that derivatives of thieno[2,3-b]pyridine can effectively inhibit tumor growth in mouse models. Specific findings include:

  • Mechanism : Direct activation of procaspase-3 leads to increased apoptosis in cancer cells.
  • Efficacy : Demonstrated significant reduction in tumor size in treated mice compared to controls.

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to modulate signaling pathways involved in neuronal survival and regeneration. Research indicates that it may promote neurogenesis by enhancing neuronal branching and reducing apoptosis in neuronal cultures.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes significantly to its biological activity. Structural comparisons with similar compounds reveal that:

Compound NameStructural FeaturesBiological Activity
1-(3-Amino-thieno[2,3-b]pyridin-2-yl)ethanoneLacks isopropyl groupAntimicrobial
1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanoneContains methyl instead of isopropylAnticancer
1-(4-Amino-thieno[2,3-b]pyridin-5-yl)ethanoneDifferent positioning of amino groupNeuroprotective

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in drug design.

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